4-Octylphenol

Descripción

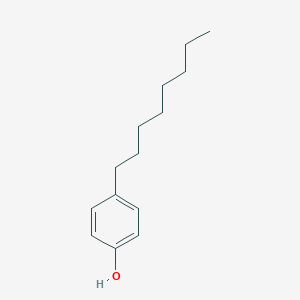

Structure

3D Structure

Propiedades

IUPAC Name |

4-octylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDQQZYCCIDJRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41157-62-4 (barium), 58288-41-8 (potassium), 78899-79-3 (hydrochloride) | |

| Record name | 4-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022312 | |

| Record name | 4-Octylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC], WHITE CRYSTALS. | |

| Record name | 4-Octylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

280 °C | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

113 °C, 113 °C c.c. | |

| Record name | 4-Octylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.96 g/cm³ | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.1 | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000098 [mmHg] | |

| Record name | 4-Octylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3324 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1806-26-4, 71902-25-5 | |

| Record name | 4-n-Octylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, octenylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Octylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-octylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, octenylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-N-OCTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DF2B8LH3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-OCTYLPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5857 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

44-45 °C | |

| Record name | p-OCTYLPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1345 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

4-Octylphenol physicochemical properties and environmental fate

An In-depth Technical Guide to the Physicochemical Properties and Environmental Fate of 4-Octylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and environmental fate of this compound, a compound of significant interest due to its widespread industrial use and environmental presence. This document distinguishes between the two primary isomers, 4-n-octylphenol and 4-tert-octylphenol (B29142), presenting their properties in clearly structured tables for comparative analysis. Detailed experimental methodologies based on internationally recognized guidelines are provided, alongside visualizations of key environmental processes to support research and development activities.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in both biological and environmental systems. These properties differ between the linear (n-) and tertiary (tert-) isomers.

Data Summary

The following tables summarize the key physicochemical properties for 4-n-octylphenol and 4-tert-octylphenol.

Table 1: Physicochemical Properties of 4-n-Octylphenol (CAS: 1806-26-4)

| Property | Value | Unit |

| Molecular Formula | C₁₄H₂₂O | - |

| Molecular Weight | 206.32 | g/mol |

| Melting Point | 44-45 | °C |

| Boiling Point | 280 | °C |

| Water Solubility | Insoluble | - |

| Vapor Pressure | 0.000098 | mmHg |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.3 | - |

Table 2: Physicochemical Properties of 4-tert-Octylphenol (CAS: 140-66-9)

| Property | Value | Unit |

| Molecular Formula | C₁₄H₂₂O | - |

| Molecular Weight | 206.32 | g/mol |

| Melting Point | 79-82 | °C |

| Boiling Point | 280-283 | °C |

| Water Solubility | 19 | mg/L |

| Vapor Pressure | 0.21 | Pa at 20°C |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.12 | - |

Experimental Protocols

The determination of these physicochemical properties follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

The water solubility of a substance is its saturation mass concentration in water at a given temperature. Two common methods are employed depending on the expected solubility.

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (typically 20 ± 0.5 °C) to facilitate dissolution.

-

The mixture is allowed to stand to reach equilibrium, ensuring that a saturated solution is in contact with the undissolved substance.

-

The solution is then centrifuged or filtered to separate the aqueous phase from the undissolved solid.

-

The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC).

-

-

Column Elution Method (for solubilities < 10⁻² g/L):

-

A column is packed with an inert support material coated with the test substance.

-

Water is passed through the column at a slow, constant rate.

-

The eluate is collected in fractions, and the concentration of the test substance in each fraction is determined.

-

A plateau in the concentration of successive fractions indicates that saturation has been reached, and this concentration is taken as the water solubility.

-

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature. The dynamic (Cottrell's method) is one of the described methods.

-

Dynamic Method (Cottrell's Method):

-

The test substance is heated in a boiler, and the boiling temperature is measured at a specific applied pressure.

-

A Cottrell pump is used to spray the boiling liquid onto the bulb of a thermometer or temperature sensor to ensure temperature equilibrium between the liquid and vapor phases.

-

The external pressure is varied, and the corresponding boiling temperatures are recorded.

-

The vapor pressure of the substance at a given temperature is equal to the applied external pressure when the substance is boiling.

-

The n-octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is determined by measuring its distribution between n-octanol and water.

-

Shake Flask Method:

-

A solution of the test substance in either n-octanol or water is prepared.

-

A known volume of this solution is placed in a vessel with a known volume of the other immiscible solvent (water or n-octanol, respectively). The n-octanol and water used are pre-saturated with each other.

-

For ionizable substances, a buffer solution with a pH at least one unit away from the pKa is used to ensure the substance is in its non-ionized form.

-

The vessel is shaken to facilitate the partitioning of the substance between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the test substance in both the n-octanol and water phases is determined using a suitable analytical method.

-

The Kₒw is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).

-

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and transformation processes, including biodegradation, photodegradation, and bioaccumulation.

Biodegradation

Biodegradation is a primary pathway for the removal of this compound from the environment.

-

Aerobic Degradation: Under aerobic conditions, the degradation rate of 4-tert-octylphenol is significantly higher than under anaerobic conditions.[1] The optimal pH for aerobic degradation in granular sludge has been reported to be around 9.[2]

-

Anaerobic Degradation: Anaerobic degradation also occurs, with an optimal pH of approximately 7 in granular sludge.[2] The degradation rate is generally slower compared to aerobic processes.[1]

-

Factors Influencing Biodegradation: The initial concentration of this compound can impact the degradation rate, with higher concentrations potentially leading to slower degradation.[2] The presence of other organic compounds, such as yeast extract or phenol, can enhance the biodegradation of 4-t-octylphenol, particularly under aerobic conditions.[2]

Photodegradation

Photodegradation, or photolysis, is another important transformation process for this compound in the aquatic environment, particularly in the presence of photosensitizers.

-

Mechanism: The photodegradation of 4-tert-octylphenol can be promoted by the presence of Fe(III) under UV irradiation (e.g., at 365 nm) or simulated solar light.[3] This process involves the generation of hydroxyl radicals, which are highly reactive and can oxidize the this compound molecule.[3]

-

Degradation Products: One of the identified photooxidation products of 4-tert-octylphenol is 4-tert-octyl catechol.[3]

Bioaccumulation

The potential for this compound to bioaccumulate in organisms is a significant environmental concern.

-

Bioaccumulation Potential: The high octanol-water partition coefficient (log Kₒw) of both 4-n-octylphenol and 4-tert-octylphenol (5.3 and 4.12, respectively) indicates a high potential for bioaccumulation in the fatty tissues of organisms.

-

Bioconcentration Factor (BCF): Measured bioconcentration factor (BCF) values for 4-tert-octylphenol in fish are in the range of a few hundred, with some estimates around 600, confirming its moderate to high bioaccumulation potential.[4]

Environmental Fate Pathways Diagram

The following diagram illustrates the key environmental fate pathways of this compound.

Experimental Workflows

The following diagrams illustrate the logical workflow for determining the key physicochemical properties as described in the OECD guidelines.

Workflow for Water Solubility Determination (OECD 105)

References

The Estrogenic Activity of 4-Octylphenol in In-Vitro Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylphenol (OP) is an alkylphenol that has garnered significant attention due to its classification as a xenoestrogen, a foreign chemical that mimics the effects of estrogen. Its widespread use in the production of nonionic surfactants, resins, and plastics has led to its presence in the environment, raising concerns about its potential impact on human and wildlife health. This technical guide provides a comprehensive overview of the estrogenic activity of this compound as demonstrated in various in-vitro models. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the endocrine-disrupting potential of this compound.

The estrogenic effects of this compound are primarily mediated through its interaction with estrogen receptors (ERs), particularly ERα and ERβ.[1] This interaction can trigger a cascade of cellular events typically initiated by the endogenous hormone, 17β-estradiol (E2), including cell proliferation, gene expression, and other physiological responses. A variety of in-vitro assays have been developed and utilized to characterize and quantify the estrogenic potency of this compound. These assays, which include receptor binding assays, cell proliferation assays (such as the E-Screen), and reporter gene assays, provide valuable data on the compound's ability to bind to ERs and elicit a biological response.

This guide will delve into the quantitative data generated from these assays, present detailed experimental protocols for their execution, and visualize the key signaling pathways and experimental workflows involved.

Data Presentation: Quantitative Assessment of this compound's Estrogenic Activity

The estrogenic potency of this compound has been quantified in numerous studies using a range of in-vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its activity across different experimental models.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Receptor | Assay Type | Ligand | Ki (µM) | Reference |

| Estrogen Receptor | Competitive Binding | [3H]-estradiol | 0.05 - 65 | [2][3] |

| Progesterone Receptor | Competitive Binding | [3H]-promegestone | 1.2 - 3.8 | [2][4] |

Table 2: In-Vitro Estrogenic Activity of 4-n-Octylphenol in a Reporter Gene Assay

| Compound | EC50 (µM) | Maximum Induction Relative to E2 | Cytotoxicity Observed (µM) | Reference |

| 4-n-Octylphenol (nOP) | 4.9 | Lower than E2 | 50 | [5] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable assessment of estrogenic activity. This section provides comprehensive methodologies for the key in-vitro assays discussed.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[3H]-17β-estradiol (radiolabeled ligand)

-

Test compound (this compound)

-

Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxyapatite (B223615) (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Prepare cytosol from the uteri of ovariectomized rats as a source of estrogen receptors.[6]

-

Incubation: In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound (this compound) or unlabeled 17β-estradiol (for standard curve).[2]

-

Separation of Bound and Unbound Ligand: After incubation, add hydroxyapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.[7]

-

Washing: Wash the HAP pellets to remove unbound radioligand.

-

Quantification: Elute the bound radioligand from the HAP and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specifically bound [3H]-17β-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.[2]

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line, MCF-7.

Materials:

-

MCF-7 human breast cancer cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Charcoal-dextran stripped FBS (to remove endogenous steroids)

-

Test compound (this compound)

-

17β-estradiol (positive control)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTS, SYBR Green)

Procedure:

-

Cell Maintenance: Culture MCF-7 cells in standard growth medium.[8]

-

Hormone Deprivation: Prior to the assay, culture the cells in a medium supplemented with charcoal-dextran stripped FBS for at least 72 hours to deplete endogenous estrogens and synchronize the cells.[8][9]

-

Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a low density.[10]

-

Treatment: After allowing the cells to attach, expose them to a range of concentrations of this compound, a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 6-7 days, allowing for cell proliferation.[10]

-

Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number using a suitable cell viability assay.[11]

-

Data Analysis: Calculate the proliferative effect (PE) as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells. The relative proliferative effect (RPE) can be calculated relative to the maximal effect of 17β-estradiol. Determine the EC50 value, the concentration of the test compound that induces 50% of the maximal proliferative response.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE).

Materials:

-

A suitable cell line (e.g., T47D, HeLa) stably or transiently transfected with an ERE-luciferase reporter plasmid and an ER expression vector.[12]

-

Cell culture medium

-

Test compound (this compound)

-

17β-estradiol (positive control)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection: Culture the chosen cell line and transfect with the ERE-luciferase reporter construct and an ER expression plasmid if the cells do not endogenously express sufficient levels of the receptor.[13][14]

-

Treatment: Seed the transfected cells into appropriate culture plates and expose them to various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

-

Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.[13]

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.[15]

-

Luminometry: Add the luciferase assay substrate to the cell lysate and measure the resulting luminescence using a luminometer.[15]

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of this compound's Estrogenic Activity

Caption: Signaling pathway of this compound's estrogenic action.

Experimental Workflow for the E-Screen Assay

Caption: Experimental workflow for the MCF-7 cell proliferation (E-Screen) assay.

Logical Relationship of In-Vitro Estrogenicity Assays

Caption: Logical hierarchy of in-vitro assays for assessing estrogenic activity.

References

- 1. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. genome.ucsc.edu [genome.ucsc.edu]

- 9. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 12. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ER reporter assay [bio-protocol.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. med.emory.edu [med.emory.edu]

The Toxicological Profile of 4-Octylphenol in Aquatic Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylphenol (OP) is a persistent environmental contaminant belonging to the group of alkylphenols, which are primarily used in the production of non-ionic surfactants, resins, and plastics. Due to its widespread use and incomplete removal during wastewater treatment, 4-OP is frequently detected in aquatic environments. As an endocrine-disrupting chemical (EDC), 4-OP poses a significant threat to aquatic organisms by mimicking natural hormones, leading to a cascade of adverse physiological effects. This technical guide provides a comprehensive overview of the toxicological impacts of this compound on aquatic life, with a focus on quantitative toxicity data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Toxicity Data

The toxicity of this compound varies across different aquatic species and life stages. The following tables summarize key quantitative data from various ecotoxicological studies.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Duration | Concentration (µg/L) | Reference |

| Pimephales promelas (Fathead minnow) | LC50 | 96 h | 290 | [1] |

| Daphnia magna (Water flea) | EC50 | 48 h | 270 | [1] |

| Pseudetroplus maculatus (Cichlid fish) | LC50 | 96 h | 150 | [2] |

| Vibrio fischeri (Marine bacterium) | EC50 | 5 min | 10 (for 4-isopropylphenol) | [3] |

Table 2: Chronic Toxicity and Endocrine Disrupting Effects of 4-tert-Octylphenol

| Species | Endpoint | Duration | NOEC (µg/L) | LOEC (µg/L) | Reference |

| Oncorhynchus mykiss (Rainbow trout) | Vitellogenin Induction | 21 days | 1.6 | - | [4] |

| Danio rerio (Zebrafish) | Reproductive Success | Life-cycle | 12 | - | [5] |

| Xenopus laevis (African clawed frog) | Altered Sex Ratios | 84 days | 2.1 | - | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of this compound.

Fish Acute Toxicity Test (modified from OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[1][6][7][8][9][10]

-

Test Organisms: A recommended species such as Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss) is used.[10] A batch of healthy, juvenile fish is acclimated to the test conditions for at least 12 days.

-

Test Conditions:

-

Procedure:

-

A range-finding test is conducted to determine the concentrations for the definitive test.

-

For the definitive test, at least five concentrations of this compound, arranged in a geometric series, and a control group are prepared.[1]

-

A minimum of seven fish are randomly allocated to each test and control vessel.[1]

-

Fish are exposed to the test solutions. The solutions are typically renewed every 24 hours in a semi-static test design to maintain the test concentrations.

-

Observations for mortality and sub-lethal effects (e.g., loss of equilibrium, abnormal swimming) are made at 24, 48, 72, and 96 hours.[7]

-

The LC50 value and its 95% confidence limits are calculated at each observation time using appropriate statistical methods (e.g., probit analysis).

-

Daphnia magna Reproduction Test (modified from OECD Guideline 211)

This chronic test assesses the impact of a substance on the reproductive output of the freshwater invertebrate Daphnia magna.[11][12][13][14]

-

Test Organisms: Young female Daphnia magna (less than 24 hours old at the start of the test) are used.[13]

-

Test Conditions:

-

Exposure Duration: 21 days.[12]

-

Temperature: Maintained at 20 ± 1 °C.

-

Light Cycle: 16 hours light, 8 hours dark.

-

Feeding: Daphnids are fed daily with a suitable algal food source.

-

-

Procedure:

-

At least five concentrations of this compound and a control are prepared in a suitable medium.

-

Individual daphnids are exposed to the test solutions in separate vessels (10 replicates per concentration).[7]

-

The test solutions and food are renewed three times a week.[7]

-

The number of living offspring produced by each parent daphnid is counted at each renewal.

-

Parental mortality and any other signs of toxicity are recorded.

-

The primary endpoint is the total number of living offspring per surviving parent at the end of the 21-day period. The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction are determined by statistical analysis.[14]

-

Vitellogenin Induction Assay in Fish

This biomarker assay is used to assess the estrogenic activity of a chemical by measuring the induction of the egg-yolk precursor protein, vitellogenin (VTG), in male or juvenile fish.

-

Test Organisms: Juvenile or male fish of a suitable species (e.g., Rainbow trout, Zebrafish).

-

Exposure: Fish are exposed to various concentrations of this compound and a control, either through water or diet, for a specified period (e.g., 21 days).

-

Sample Collection: At the end of the exposure period, fish are anesthetized, and blood samples are collected from the caudal vein using heparinized syringes. Plasma is separated by centrifugation and stored at -80 °C. Livers may also be dissected for gene expression analysis.

-

Vitellogenin Measurement (ELISA Protocol):

-

Plate Coating: Microtiter plates are coated with a capture antibody specific to the vitellogenin of the test species and incubated overnight.[15]

-

Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin).[16]

-

Sample and Standard Incubation: Plasma samples and a serial dilution of purified vitellogenin standard are added to the wells and incubated.[17]

-

Detection Antibody: After washing, a detection antibody (often conjugated to an enzyme like horseradish peroxidase - HRP) is added to the wells and incubated.[15]

-

Substrate Addition: The plates are washed again, and a chromogenic substrate for the enzyme (e.g., TMB for HRP) is added. The color development is proportional to the amount of vitellogenin present.[15]

-

Measurement: The reaction is stopped with an acid solution, and the absorbance is read on a microplate reader at a specific wavelength (e.g., 450 nm).[15]

-

Quantification: The concentration of vitellogenin in the samples is determined by comparing their absorbance to the standard curve.

-

Analytical Method for this compound in Water

This method describes the determination of this compound concentrations in water samples using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19][20][21][22]

-

Sample Preparation (SPE):

-

A water sample (e.g., 200 mL) is filtered to remove particulate matter.[20]

-

The SPE cartridge (e.g., C18) is conditioned with methanol (B129727) and then with deionized water.

-

The water sample is passed through the conditioned SPE cartridge, allowing the this compound to adsorb onto the solid phase.[20]

-

The cartridge is washed to remove interfering substances.

-

This compound is eluted from the cartridge with a small volume of an organic solvent mixture (e.g., methanol and acetone).[18]

-

The eluate is concentrated (e.g., under a gentle stream of nitrogen) and reconstituted in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid) is employed to separate the analyte from other compounds.[18]

-

Flow Rate: Typically around 0.3-1.0 mL/min.[18]

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often used.[18]

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for this compound.[22]

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

-

-

Mandatory Visualizations

Signaling Pathways

// Edges "4_OP" -> "ER" [label="Binds", color="#EA4335"]; "ER" -> "HSP" [label="Dissociates from", style=dashed, color="#5F6368"]; "ER" -> "ER_complex" [style=invis]; "ER_complex" -> "Dimer" [label="Dimerization", color="#FBBC05"]; "Dimer" -> "ERE" [label="Translocates to nucleus\nand binds ERE", color="#FBBC05"]; "ERE" -> "Transcription" [label="Initiates", color="#34A853"]; "Transcription" -> "mRNA" [label="Produces", color="#4285F4"]; "mRNA" -> "VTG" [label="Leads to", color="#4285F4"]; "VTG" -> "Feminization" [color="#EA4335"]; "Feminization" -> "Repro_Impair" [color="#EA4335"]; } caption: Estrogenic signaling pathway disruption by this compound in fish.

// Edges "4_OP" -> "Mito" [label="Induces", color="#EA4335"]; "Mito" -> "ROS" [label="Leads to", color="#FBBC05"]; "ROS" -> "Lipid_Perox" [color="#EA4335"]; "ROS" -> "Protein_Ox" [color="#EA4335"]; "ROS" -> "DNA_Damage" [color="#EA4335"];

"ROS" -> "Keap1" [label="Oxidizes", style=dashed, color="#EA4335"]; "Keap1" -> "Nrf2" [label="Releases", style=dashed, color="#5F6368"]; "Nrf2" -> "Nrf2_active" [style=invis]; "Nrf2_active" -> "ARE" [label="Translocates to nucleus\nand binds ARE", color="#34A853"]; "ARE" -> "Antioxidant_Enzymes" [label="Initiates transcription of", color="#4285F4"]; "Antioxidant_Enzymes" -> "ROS" [label="Neutralizes", style=dashed, color="#34A853"]; } caption: this compound-induced oxidative stress and antioxidant response.

// Edges A -> B [color="#202124"]; B -> D [color="#202124"]; B -> E [color="#202124"]; B -> F [color="#202124"]; C -> D [color="#202124"]; C -> E [color="#202124"]; C -> F [color="#202124"]; D -> G [label="Data", color="#5F6368"]; E -> G [label="Data", color="#5F6368"]; D -> H [label="Samples", style=dashed, color="#34A853"]; E -> H [label="Samples", style=dashed, color="#34A853"]; F -> I [label="Samples", style=dashed, color="#34A853"]; G -> J [color="#EA4335"]; H -> J [color="#EA4335"]; I -> J [color="#EA4335"]; J -> K [color="#202124"]; } caption: Workflow for assessing the aquatic toxicity of this compound.

Conclusion

This compound is a potent endocrine disruptor with significant toxicological effects on a wide range of aquatic organisms. Its ability to mimic estrogen leads to reproductive impairments, while it also induces oxidative stress, causing cellular damage. The standardized protocols outlined in this guide provide a framework for the consistent and reliable assessment of the risks posed by this compound and other endocrine-disrupting chemicals. A thorough understanding of its mechanisms of toxicity, supported by robust experimental data, is crucial for developing effective environmental risk management strategies and for informing the development of safer alternatives in industrial applications.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. Estrogen Receptors Mediated Negative Effects of Estrogens and Xenoestrogens in Teleost Fishes—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contaminant-induced oxidative stress in fish: a mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative Stress in Aquaculture: Pathogenic Mechanisms and Preventive Strategies in Farmed Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute toxicity of injected drugs and substances in fish [protocols.io]

- 7. One moment, please... [biotecnologiebt.it]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scribd.com [scribd.com]

- 11. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]

- 12. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 13. swedenwaterresearch.se [swedenwaterresearch.se]

- 14. oecd.org [oecd.org]

- 15. Fish Vitellogenin (VTG ) Elisa Kit – AFG Scientific [afgsci.com]

- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 17. biosense.com [biosense.com]

- 18. mjas.analis.com.my [mjas.analis.com.my]

- 19. researchgate.net [researchgate.net]

- 20. agilent.com [agilent.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Biodegradation Pathways of 4-Octylphenol in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aerobic and anaerobic biodegradation pathways of 4-octylphenol (4-OP) in soil and water environments. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the degradation pathways and experimental workflows.

Introduction

This compound is an alkylphenol that is used in the manufacturing of non-ionic surfactants, resins, and other industrial products. Due to its widespread use and potential endocrine-disrupting effects, its fate in the environment is of significant concern. Microbial biodegradation is a key process for the removal of 4-OP from contaminated soil and water. This guide details the metabolic routes employed by microorganisms to break down this compound under different environmental conditions. While much of the literature focuses on the branched isomer 4-tert-octylphenol (B29142) (4-t-OP), the degradation pathways are generally considered to be similar for other octylphenol (B599344) isomers.

Biodegradation Pathways

The microbial degradation of this compound can proceed through both aerobic and anaerobic pathways, each involving distinct enzymatic reactions and intermediate metabolites.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of this compound is typically initiated by the oxidation of the alkyl chain or the aromatic ring. This process is often more rapid than anaerobic degradation.[1]

Key microorganisms:

-

Bacteria: Acinetobacter sp., gamma-proteobacteria, Bacillus sp.[1][2]

-

Fungi: Umbelopsis isabellina

-

Yeasts [3]

General Pathway: The aerobic degradation of 4-t-octylphenol can start with either the shortening of the alkyl side chain or the cleavage of the aromatic ring.[3] One proposed pathway involves the hydroxylation of the aromatic ring, followed by ring cleavage.

Anaerobic Biodegradation

Anaerobic biodegradation of this compound is generally a slower process compared to aerobic degradation and occurs in the absence of oxygen.[1] The degradation of alkylphenols with long and branched alkyl chains, such as 4-t-octylphenol, is particularly slow under anaerobic conditions.[4]

Key microorganisms:

-

While specific microorganisms for this compound are not extensively documented, anaerobic degradation of similar phenolic compounds involves a consortium of bacteria, including hydrolyzing, fermenting, acetogenic, and methanogenic archaea.[5] For phenol (B47542), sulfate-reducing bacteria like Desulfatiglans anilini are involved.[6][7]

General Pathway: The anaerobic degradation of phenols often begins with a carboxylation step. For phenol, this involves phosphorylation followed by carboxylation to 4-hydroxybenzoate.[6] A similar initial step is plausible for this compound.

Quantitative Data on this compound Biodegradation

The rate of this compound biodegradation can vary significantly depending on environmental conditions such as the microbial community present, temperature, pH, and the presence of other organic matter.

Table 1: Half-lives of Alkylphenol Biodegradation in Soil

| Compound | Condition | Soil Type | Half-life (days) | Reference |

| 4-t-Octylphenol | Aerobic | Paddy Soils | 2 - 19 | [4] |

| Phenol | Anaerobic | Paddy Soils | 24 - 260 | [4] |

| p-Cresol | Anaerobic | Paddy Soils | 11 - 740 | [4] |

| 4-t-Octylphenol | Anaerobic | Paddy Soils | Not degraded (>224) | [4] |

Table 2: Biodegradation of 4-tert-Octylphenol by Acinetobacter sp. TW30

| Initial Concentration (mg/L) | Degradation (%) | Time (days) | Half-life (days) | Reference |

| 5 | 99.03 | 5 | 0.8 | [2] |

Table 3: Removal of 4-tert-Octylphenol and 4-Nonylphenol (B119669) in Marine Water

| Compound | Process | Removal (%) | Reference |

| 4-tert-Octylphenol | Biodegradation | 25 | [8] |

| 4-Nonylphenol | Biodegradation | 2 | [8] |

Experimental Protocols

Isolation and Identification of this compound Degrading Bacteria

This protocol describes a general method for isolating bacteria capable of degrading this compound from environmental samples.

Methodology:

-

Sample Collection: Collect soil or activated sludge samples from a contaminated site.[2][9]

-

Enrichment: Inoculate a mineral salt medium containing this compound as the sole carbon source with the collected sample. Incubate under appropriate conditions (e.g., 30°C, shaking) to enrich for microorganisms that can utilize 4-OP.[9][10]

-

Isolation: Perform serial dilutions of the enrichment culture and plate onto agar plates containing the same mineral salt medium with 4-OP.

-

Purification: Select individual colonies and re-streak them onto fresh plates to obtain pure cultures.

-

Identification: Identify the purified bacterial strains through morphological and biochemical tests, and more definitively by 16S rRNA gene sequencing.[2]

Analysis of this compound and its Metabolites in Water Samples

This protocol outlines a common method for the extraction and quantification of this compound from water samples.

Methodology:

-

Sample Preparation: Collect water samples and filter them to remove particulate matter.

-

Solid-Phase Extraction (SPE): Pass a known volume of the water sample (e.g., 200 mL) through an SPE cartridge (e.g., C18) to adsorb the analytes. Elute the adsorbed compounds with an organic solvent mixture, such as methanol and acetone (1:1, v/v).[11][12]

-

Concentration: Evaporate the eluate to a smaller volume under a gentle stream of nitrogen.

-

Analysis: Analyze the concentrated extract using High-Performance Liquid Chromatography with a Photodiode Array detector (HPLC-PDA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and confirmation.[11][12]

-

Quantification: Prepare a series of standard solutions of this compound to create a calibration curve for quantification.[11]

Analysis of this compound in Soil Samples

This protocol provides a method for the extraction and analysis of this compound from soil samples.

Methodology:

-

Extraction: Extract a known weight of soil (e.g., 1g) with a suitable solvent like methanol using ultrasonic agitation for a specified time (e.g., 30 minutes).[13]

-

Dilution and Clean-up: Mix the methanol extract with Milli-Q water. A clean-up step using stir bar sorptive extraction (SBSE) or solid-phase extraction (SPE) can be employed to remove interfering matrix components.[13][14]

-

Analysis: Analyze the final extract using Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

Key Enzymes in Biodegradation

Several types of enzymes are crucial for the biodegradation of phenolic compounds.

-

Monooxygenases and Dioxygenases: These enzymes are key in the initial steps of aerobic degradation, catalyzing the hydroxylation and subsequent cleavage of the aromatic ring.[15][16] Phenol hydroxylase is a type of monooxygenase that initiates phenol degradation.[15][17]

-

Laccases: These enzymes are involved in the degradation of phenolic compounds by some fungi.[3]

-

Phenylphosphate Synthase and Carboxylase: These enzymes are involved in the initial steps of anaerobic phenol degradation in some bacteria, leading to the formation of 4-hydroxybenzoate.[6][7]

-

CoA Ligases and Reductases: These enzymes are involved in the further metabolism of intermediates in the anaerobic pathway.[6]

Conclusion

The biodegradation of this compound is a complex process involving diverse microbial communities and enzymatic pathways. Aerobic degradation is generally faster and leads to the complete mineralization of the compound. Anaerobic degradation is a slower process, particularly for branched-chain isomers. Further research is needed to fully elucidate the specific enzymes and intermediate metabolites in the degradation pathways of this compound in various environmental matrices. Understanding these pathways is essential for developing effective bioremediation strategies for sites contaminated with this endocrine-disrupting compound.

References

- 1. Study of 4-t-octylphenol degradation and microbial community in granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hjkxyj.org.cn [hjkxyj.org.cn]

- 3. researchgate.net [researchgate.net]

- 4. Aerobic and anaerobic biodegradation of phenol derivatives in various paddy soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymes involved in the anaerobic degradation of phenol by the sulfate-reducing bacterium Desulfatiglans anilini - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymes involved in the anaerobic degradation of phenol by the sulfate-reducing bacterium Desulfatiglans anilini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The fate of bisphenol A, 4-tert-octylphenol and 4-nonylphenol leached from plastic debris into marine water--experimental studies on biodegradation and sorption on suspended particulate matter and nano-TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. amhsr.org [amhsr.org]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Chemical Structure of 4-Octylphenol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological signaling pathways of 4-octylphenol isomers. A particular focus is placed on providing detailed experimental protocols, comparative data, and visual representations of key processes to support research and development in related fields.

Chemical Structure of this compound Isomers

This compound (OP) encompasses a variety of isomers, each with a distinct arrangement of an eight-carbon alkyl chain on the phenol (B47542) ring. The position of the octyl group can be at the ortho (2-), meta (3-), or para (4-) position relative to the hydroxyl group. Furthermore, the octyl group itself can be a straight chain (n-octyl) or branched (e.g., sec-octyl, tert-octyl). The most commercially significant isomer is 4-tert-octylphenol (B29142), which features a highly branched 1,1,3,3-tetramethylbutyl group at the para position.[1]

The diverse structures of these isomers lead to variations in their physicochemical properties and biological activities.

Synthesis of this compound Isomers

The primary industrial method for the synthesis of this compound isomers is the acid-catalyzed Friedel-Crafts alkylation of phenol with corresponding octene isomers.[2] The choice of catalyst and reaction conditions plays a crucial role in determining the resulting isomer distribution (ortho vs. para) and the degree of branching in the alkyl chain.

General Synthesis Pathway

The synthesis of this compound isomers via Friedel-Crafts alkylation can be represented by the following workflow:

Caption: General workflow for the synthesis of this compound isomers.

Experimental Protocols

2.2.1. Synthesis of ortho-Octylphenol using 1-Octene and H-beta Zeolite Catalyst

This protocol describes the synthesis of o-octylphenol (B1616287) with a preference for the ortho isomer.[3]

-

Catalyst Activation: Dry H-beta zeolite catalyst at 400°C for 4 hours under a nitrogen flow to remove adsorbed water.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add phenol (0.2 mol) and the activated H-beta catalyst (1.0 g).

-

Reaction Execution: Heat the mixture to 100°C under a nitrogen atmosphere.

-

Addition of Alkylating Agent: Add 1-octene (0.2 mol) dropwise to the stirred mixture over 30 minutes.

-

Reaction Monitoring: Maintain the reaction at 100°C for 6 hours. Monitor the reaction progress by analyzing small aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to determine phenol conversion and product distribution.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and separate the solid catalyst by filtration.

-

Product Isolation: The filtrate, containing the crude product mixture, is then purified by fractional distillation under vacuum to separate the isomers.

2.2.2. Synthesis of 4-tert-Octylphenol using Diisobutylene and a Strong Acid Cation-Exchange Resin

This protocol is adapted from a patented industrial process for producing 4-tert-octylphenol.[4]

-

Catalyst Preparation: An Na-type sulfonated styrene-divinylbenzene copolymer strong base anion-exchange resin is acidified to form the H-type strong acid cation-exchange resin.

-

Reaction Setup: In a 1000 mL four-necked reaction flask equipped with a stirrer, thermometer, condenser, and dropping funnel, add 282 g (3 mol) of molten phenol and 28.2 g of the prepared H-type cation-exchange resin catalyst.

-

Reaction Execution: Heat the mixture to 100°C with stirring.

-

Addition of Alkylating Agent: Slowly add 228 g (2 mol) of diisobutylene (isobutene dimer, >98% purity) to the phenol melt via the dropping funnel over 3.5 hours, maintaining the temperature at 100°C.

-

Reaction Completion: After the addition is complete, continue stirring at 100°C for an additional 60 minutes.

-

Product Isolation: Decant the liquid product from the catalyst. The crude product is then purified by fractional distillation under vacuum. Collect the fraction boiling between 220°C and 270°C, which upon cooling, yields crystalline 4-tert-octylphenol.

Quantitative Data

The following tables summarize key quantitative data for various this compound isomers.

Table 1: Physicochemical Properties of this compound Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-n-Octylphenol | 1806-26-4 | C₁₄H₂₂O | 206.32 | 44-45 | 280-302 |

| 4-tert-Octylphenol | 140-66-9 | C₁₄H₂₂O | 206.32 | 85 | 279 |

Table 2: Spectroscopic Data for 4-n-Octylphenol

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 0.88 (t, 3H, CH₃), 1.28 (m, 10H, -(CH₂)₅-), 1.57 (m, 2H, -CH₂-), 2.53 (t, 2H, Ar-CH₂), 4.75 (s, 1H, OH), 6.78 (d, 2H, Ar-H), 7.06 (d, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.1, 22.7, 29.3, 29.5, 31.6, 31.9, 35.2, 115.2, 129.4, 135.5, 153.5 |

| Mass Spec (EI) | m/z: 206 (M+), 107 (base peak) |

| FTIR (KBr) | ν (cm⁻¹): 3300-3400 (O-H stretch, broad), 2850-2960 (C-H stretch), 1510, 1610 (C=C aromatic stretch), 1230 (C-O stretch) |

Table 3: Spectroscopic Data for 4-tert-Octylphenol

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 0.72 (s, 9H, -C(CH₃)₃), 1.34 (s, 6H, -C(CH₃)₂-), 1.70 (s, 2H, -CH₂-), 4.80 (s, 1H, OH), 6.79 (d, 2H, Ar-H), 7.22 (d, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 31.6, 31.8, 32.3, 37.9, 57.0, 114.7, 127.2, 142.5, 152.7 |

| Mass Spec (EI) | m/z: 206 (M+), 135 (base peak) |

| FTIR (KBr) | ν (cm⁻¹): 3400-3500 (O-H stretch), 2870-2960 (C-H stretch), 1510, 1615 (C=C aromatic stretch), 1240 (C-O stretch) |

Signaling Pathways of this compound Isomers

This compound isomers are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to mimic endogenous hormones, particularly estrogen.[5] They can interact with various cellular receptors, leading to the activation of downstream signaling cascades that can disrupt normal physiological processes.

Estrogenic Signaling Pathway

The primary mechanism of endocrine disruption by this compound is through its interaction with estrogen receptors (ERα and ERβ).[2][6] This interaction can trigger both genomic and non-genomic signaling pathways.

Caption: Estrogenic signaling pathway of this compound.

Pathway Description:

-

Receptor Binding: this compound can bind to both membrane-associated estrogen receptors (mER) and nuclear estrogen receptors (nER).[7]

-

Non-Genomic Pathway: Binding to mER can rapidly activate intracellular signaling cascades, such as the G-protein coupled activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[8] This involves a phosphorylation cascade from MAPKKK (e.g., Raf) to MAPKK (MEK) and finally to MAPK (ERK).[9] Activated ERK can then phosphorylate various transcription factors, leading to changes in gene expression.

-

Genomic Pathway: this compound can also translocate to the nucleus and bind to nER. This hormone-receptor complex then binds to Estrogen Response Elements (EREs) on the DNA, directly regulating the transcription of target genes.[10] Studies have shown that this compound exposure can lead to the upregulation of BRCA1 and downregulation of ERα expression in mammary tumor cells.[10]

The activation of these pathways can result in a range of cellular responses, including altered cell proliferation, differentiation, and migration, which are critical in the context of developmental and reproductive toxicology, as well as in the progression of hormone-dependent cancers.[11]

References

- 1. Rapid Actions of Xenoestrogens Disrupt Normal Estrogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity Effects of the Environmental Hormone 4-tert-octylphenol in Zebrafish ( Danio rerio ) | Saputra 1,2 | International Journal of Marine Science [aquapublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101161616A - Method for preparing p-tert octyl phenol - Google Patents [patents.google.com]

- 5. Impact of the environmental endocrine disruptor this compound on reproductive function in pubertal male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrative network toxicology and molecular docking reveal 4-Nonylphenol’s multifaceted mechanisms in breast cancer pathogenesis | PLOS One [journals.plos.org]

- 7. Xenoestrogens are potent activators of nongenomic estrogenic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estrogen- and xenoestrogen-induced ERK signaling in pituitary tumor cells involves estrogen receptor-α interactions with G protein-αi and caveolin I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Xenoestrogen-Induced ERK-1 and ERK-2 Activation via Multiple Membrane-Initiated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prepubertal octylphenol exposure up-regulate BRCA1 expression, down-regulate ERalpha expression and reduce rat mammary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of benzophenone-1 and octylphenol on the regulation of epithelial-mesenchymal transition via an estrogen receptor-dependent pathway in estrogen receptor expressing ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Octylphenol: A Technical Guide to Its Environmental Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octylphenol (4-OP) is an organic compound that has garnered significant attention from the scientific community due to its widespread presence in the environment and its classification as an endocrine-disrupting chemical (EDC).[1][2] As a member of the alkylphenol group, 4-OP's environmental journey is complex, originating from numerous industrial and commercial applications and leading to its persistence in various ecosystems. This technical guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's environmental and biological implications.

I. Environmental Sources of this compound

The presence of this compound in the environment is primarily of anthropogenic origin. There are no known natural sources of octylphenols.[2] The main pathways for its release into the environment include:

-

Degradation of Alkylphenol Ethoxylates (APEOs): The most significant source of 4-OP is the environmental breakdown of octylphenol (B599344) ethoxylates (OPEOs).[3][4][5][6][7] OPEOs are non-ionic surfactants extensively used in a variety of products, including:

-

Industrial and household detergents[8]

-

Paints and coatings[1]

-

Pesticide formulations as dispersants[1]

-

Textile and leather processing[1]

-

Pulp and paper production[7]

-

Emulsion polymerization[1]

In wastewater treatment plants and the wider environment, the ethoxylate chain of OPEOs undergoes microbial degradation, leading to the formation of more persistent and toxic metabolites, including this compound.[3][5][7]

-

-

Industrial Uses and Manufacturing: 4-tert-Octylphenol (B29142), the most commercially important isomer, is a high-production-volume chemical.[1][9] Its primary industrial applications that can lead to environmental release are:

-

Intermediate in Phenolic Resin Production: The vast majority (approximately 98%) of 4-tert-octylphenol is used to manufacture phenol (B47542)/formaldehyde resins.[1][9] These resins are utilized in products like tackifiers for rubber in tires and in special paints, including those for marine applications.[1]

-

Production of Octylphenol Ethoxylates: A smaller fraction (around 2%) is used to produce the OPEO surfactants mentioned above.[1]

-

Impurity in Nonylphenol Production: 4-tert-octylphenol can be present as an impurity in commercial-grade nonylphenol, another widely used alkylphenol.[1]

-

-

Leaching from Consumer Products: this compound can leach from various plastic products and other materials where it is used as an additive or is a residual monomer.[10][11][12] This includes leaching from plastics in landfills and everyday plastic products into water.[10][13][14]

The primary pathway for 4-OP to enter the aquatic environment is through effluents from municipal and industrial wastewater treatment plants (WWTPs).[2][15] Due to its physicochemical properties, it has a tendency to partition into sediments and sludge.[5][16]

II. Occurrence and Environmental Concentrations

This compound has been detected in a wide range of environmental compartments across the globe. The following table summarizes the concentrations of this compound reported in various environmental matrices.

| Environmental Matrix | Location | Concentration Range | Notes |

| Wastewater Treatment Plant (WWTP) Influent | Netherlands (Industrial) | Up to 50 µg/L | Higher concentrations in industrial versus municipal WWTPs.[1] |

| Netherlands (Municipal) | Up to 28 µg/L (for OPEOs) | ||

| Iran (Commercial) | 8.23 µg/L (mean) | Highest among various wastewater types.[17] | |

| Iran (Livestock) | 17.02 µg/L (mean for 4-NP) | ||

| Wastewater Treatment Plant (WWTP) Effluent | Netherlands (Industrial) | Up to 24 µg/L | Demonstrates incomplete removal during treatment.[1] |

| Netherlands (Municipal) | Up to 2 µg/L | ||

| A site in the USA | <1 µg/L | ||

| River Water | Malaysian River | 0.001 mg/L (1 µg/L) | Detected in real water samples.[15][18] |

| Ialomița River, Romania | <0.05 - 0.16 µg/L | Higher values observed in summer months.[19] | |

| Czech Republic | 1.3 ng/L (median) | ||

| Coastal/Marine Water | Spanish Coast | 0.3 µg/L | Detected near a chemical plant outfall.[1] |

| Gulf of Gdańsk, Poland | 59.2 ng/dm³ (surface), 79.2 ng/dm³ (bottom) | ||

| Sediment | Kaohsiung Harbor, Taiwan | 1.1 - 1,150 ng/g dw | Higher concentrations in river mouths.[20] |

| Rivers in Lagos, Nigeria | 2.2 - 24.5 ng/g | ||

| Sewage Sludge (Biosolids) | United States (9 WWTPs) | Up to 12.6 mg/kg dw | Significantly higher concentrations than in water, indicating partitioning.[8] |

| Soil | Pastureland (with sludge application) | Generally below detectable levels | Study found sludge application did not significantly increase OP concentrations.[21] |

| Biota (Fish) | Gulf of Gdańsk, Poland | 1.0 - 89.2 ng/g dw | Found in liver and muscle tissues.[22] |

| Hunan Province, China | <0.18 - 0.54 ng/g (MDL) | Detected in various fish species.[23] |

III. Experimental Protocols for Analysis

The accurate quantification of this compound in environmental matrices is critical for assessing its fate, transport, and risk. A common analytical workflow involves extraction, cleanup, and instrumental analysis.

A. Sample Collection and Preparation

-

Water Samples: Water samples are typically collected in amber glass bottles to prevent photodegradation. They are often filtered to separate dissolved and particulate phases.

-

Sediment and Soil Samples: These samples are collected using grabs or corers. They are often freeze-dried and sieved before extraction.

-

Sludge Samples: Sludge is typically centrifuged or dewatered, and the solid fraction is analyzed.

B. Extraction Techniques

-

Solid-Phase Extraction (SPE) for Water Samples:

-

Principle: SPE is used to concentrate the analyte from a large volume of water and remove interfering substances.

-

Typical Protocol:

-

A C18 or similar reversed-phase SPE cartridge is conditioned with methanol (B129727) followed by deionized water.

-

A known volume of the water sample (e.g., 200 mL) is passed through the cartridge.[15][18]

-

The cartridge is washed with water to remove polar impurities.

-

The cartridge is dried under a stream of nitrogen.

-

4-OP is eluted from the cartridge using a small volume of an organic solvent or solvent mixture, such as methanol and acetone (B3395972) (1:1, v/v).[15][18]

-

The eluate is concentrated and reconstituted in a suitable solvent for analysis.

-

-

-

Ultrasonic Solvent Extraction for Solid Samples (Soil, Sediment, Sludge):

-

Principle: This technique uses ultrasonic waves to enhance the extraction of analytes from a solid matrix into a solvent.

-

Typical Protocol:

-

A known mass of the dried solid sample is placed in a vessel with a suitable extraction solvent (e.g., dichloromethane, methanol-water mixture).

-

The mixture is subjected to ultrasonication for a defined period (e.g., 30 minutes).

-

The extract is separated from the solid material by centrifugation or filtration.

-

The extraction process may be repeated multiple times.

-

The extracts are combined, concentrated, and subjected to a cleanup step.

-

-

C. Cleanup and Derivatization

-

Cleanup: The crude extracts often contain co-extracted matrix components that can interfere with the analysis. Cleanup steps, which may include techniques like gel permeation chromatography (GPC) or further SPE, are employed to remove these interferences.

-

Derivatization (for GC analysis): Due to its polarity and low volatility, 4-OP is often derivatized before analysis by Gas Chromatography (GC).[24] A common derivatization agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the phenolic group with a less polar trimethylsilyl (B98337) (TMS) group.[24]

D. Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C8 or C18 column) and a liquid mobile phase.

-

Typical Conditions:

-

Column: Zorbax Eclipse XDB C8 or similar.[19]

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v).[15][18]

-

Detection:

-

Photodiode Array (PDA) or UV Detector: Wavelength set around 225 nm.[15][18]

-

Fluorescence Detector (FLD): Offers higher sensitivity and selectivity (e.g., excitation at 229 nm, emission at 315 nm).[19]

-

Mass Spectrometry (MS/MS): Provides definitive identification and quantification, often with an electrospray ionization (ESI) source in negative mode.[15][18]

-

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds in a heated column, which are then ionized and detected by a mass spectrometer.

-

Typical Conditions:

-

Injection: Splitless injection of the derivatized sample.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity or full scan mode for identification.

-

-

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

This compound is a well-documented endocrine disruptor, primarily exerting its effects by interfering with nuclear hormone receptor signaling.[25][26][27]

Caption: Endocrine disruption pathways of this compound.

General Experimental Workflow for 4-OP Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in environmental samples.

Caption: General workflow for this compound analysis.

V. Conclusion